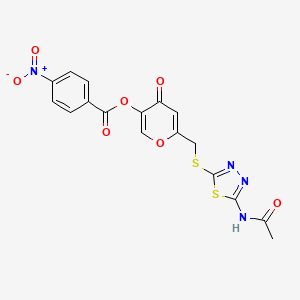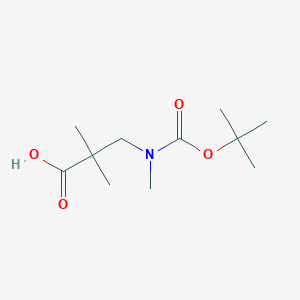![molecular formula C18H17N5O2S B2524150 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1903167-57-6](/img/structure/B2524150.png)
2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The thienopyrimidine ring is synthesized separately and then attached to the imidazo[1,2-a]pyridine core through a coupling reaction.
Final Functionalization:
The methyl and carboxamide groups are introduced in the final steps to achieve the complete structure.
Industrial Production Methods
Industrial production may involve optimizing these synthetic routes to enhance yield, purity, and cost-efficiency. This can include the use of automated synthesizers, high-throughput screening methods, and continuous flow chemistry to streamline the process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core:
Starting from readily available pyridine derivatives, the imidazo[1,2-a]pyridine core is constructed through cyclization reactions involving appropriate precursors.
化学反応の分析
Types of Reactions it Undergoes
Oxidation:
Can be oxidized at specific sites to form various derivatives, depending on the reagents used.
Reduction:
Selective reduction can be employed to modify the pyridine or thienopyrimidine rings.
Common Reagents and Conditions Used
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitriles, and alkylating agents in the presence of suitable catalysts.
Major Products Formed from these Reactions
Oxidation Products: Hydroxylated derivatives, ketones, and carboxylic acids.
Reduction Products: Reduced pyridine or thienopyrimidine derivatives.
Substitution Products: Various substituted imidazo[1,2-a]pyridine and thienopyrimidine compounds.
科学的研究の応用
Chemistry:
Used as a building block for synthesizing more complex molecules.
Acts as a ligand in coordination chemistry.
Biology:
Investigated for its potential as an enzyme inhibitor.
Studied for its interactions with biomolecules.
Medicine:
Explored for its therapeutic potential in treating certain diseases due to its unique binding properties.
Industry:
Utilized in the development of specialty chemicals and pharmaceuticals.
作用機序
2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide exerts its effects through several mechanisms:
Molecular Targets: It may target specific enzymes or receptors, interfering with their normal function.
Pathways Involved: Alters biochemical pathways related to cell signaling, metabolism, or gene expression.
類似化合物との比較
2-methylimidazo[1,2-a]pyridine-3-carboxamide.
4-oxothieno[2,3-d]pyrimidine derivatives.
Uniqueness:
The combination of imidazo[1,2-a]pyridine and thienopyrimidine rings gives it distinct properties not found in simpler analogs.
Its multifunctional nature allows for a broader range of applications in scientific research.
There you have it—a detailed look at the compound 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide. Dive in and explore its multifaceted nature!
特性
IUPAC Name |
2-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-11-15(23-8-4-3-5-14(23)20-11)16(24)19-7-9-22-12(2)21-17-13(18(22)25)6-10-26-17/h3-6,8,10H,7,9H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKIBKDQRYMTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=NC4=C(C3=O)C=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2524072.png)
![Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate](/img/structure/B2524074.png)

![Spiro[adamantane-2,9'-fluorene]](/img/structure/B2524077.png)

![3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide](/img/structure/B2524079.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2524082.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2524087.png)


![3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one](/img/structure/B2524090.png)
